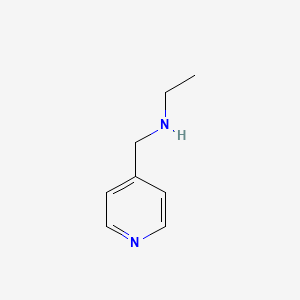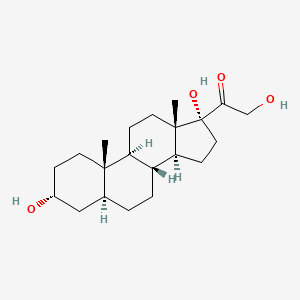
1-ブロモ-6-クロロヘキサン
概要
説明
1-Bromo-6-chlorohexane is an organic compound with the molecular formula C6H12BrCl. It is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of both bromine and chlorine atoms attached to a hexane chain, making it a versatile reagent in various chemical reactions .
科学的研究の応用
1-Bromo-6-chlorohexane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying biological processes.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in chemical manufacturing.
作用機序
Target of Action
1-Bromo-6-chlorohexane is a complex compound with a molecular weight of 199.52 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the synthesis of zinc reagent by reacting with magnesium turnings in the presence of zncl2 and licl . This suggests that it may interact with its targets through a similar mechanism, but further studies are needed to confirm this.
Biochemical Pathways
The specific biochemical pathways affected by 1-Bromo-6-chlorohexane are currently unknown. Its role in the synthesis of zinc reagent suggests it may be involved in metal-related biochemical pathways
Pharmacokinetics
Its physical properties, such as a boiling point of 109-110 °C/2 mmHg and a density of 1.337 g/mL at 25 °C , suggest that it may have specific pharmacokinetic properties.
Result of Action
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-6-chlorohexane can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrobromic acid and thionyl chloride. The reaction proceeds as follows:
- 1,6-Hexanediol is first reacted with hydrobromic acid to form 6-bromo-1-hexanol.
- The 6-bromo-1-hexanol is then treated with thionyl chloride to yield 1-bromo-6-chlorohexane .
Industrial Production Methods: In industrial settings, the production of 1-bromo-6-chlorohexane often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of reactants.
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as distillation to isolate the final product .
化学反応の分析
Types of Reactions: 1-Bromo-6-chlorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, 1-bromo-6-chlorohexane can undergo elimination to form alkenes.
Grignard Reactions: The compound can react with magnesium in the presence of dry ether to form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide in tert-butanol.
Grignard Reactions: Magnesium turnings in dry ether.
Major Products Formed:
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Hexenes.
Grignard Reactions: Alkyl magnesium bromides or chlorides.
類似化合物との比較
1-Bromo-6-iodohexane: Similar structure but with iodine instead of chlorine.
1-Chloro-6-iodohexane: Similar structure but with iodine instead of bromine.
1,6-Dibromohexane: Contains two bromine atoms instead of one bromine and one chlorine.
Uniqueness: 1-Bromo-6-chlorohexane is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .
特性
IUPAC Name |
1-bromo-6-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYUIAOHIYZBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064205 | |
| Record name | Hexane, 1-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-17-3 | |
| Record name | 1-Bromo-6-chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-bromo-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-6-chlorohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 1-bromo-6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-bromo-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-6-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main reaction pathways observed for 1-bromo-6-chlorohexane in electrochemical reduction?
A: Research using cyclic voltammetry and controlled-potential electrolysis has revealed that 1-bromo-6-chlorohexane undergoes reductive cleavage of the carbon-bromine bond when subjected to electrochemical reduction. This process primarily generates carbanionic intermediates, which then react further to yield products like 1-chlorohexane, 6-chloro-1-hexene, and 1,12-dichlorododecane []. Interestingly, this contrasts with the reduction of 1,6-diiodohexane, which proceeds through both radical and carbanionic pathways [].
Q2: Can 1-bromo-6-chlorohexane be utilized in carbonylation reactions?
A: Yes, 1-bromo-6-chlorohexane has been successfully employed in photopromoted carbonylation reactions using methyl formate as the carbonyl source [, ]. This reaction is catalyzed by cobalt and copper salts under ambient conditions, leading to the formation of the monocarbonylated product, Cl(CH2)6CO2CH3 []. This highlights the potential of 1-bromo-6-chlorohexane as a building block for more complex molecules.
Q3: Is there a synthetic route to obtain 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine using 1-bromo-6-chlorohexane as a starting material?
A: Yes, researchers have developed a multi-step synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine that utilizes 1-bromo-6-chlorohexane []. The synthesis involves protecting the amino group of 2-(2-aminoethoxy)ethanol followed by condensation with 1-bromo-6-chlorohexane in the presence of NaOH and tetrabutylammonium bromide []. Subsequent deprotection yields the desired product, albeit with a moderate overall yield of 11.4% []. This synthetic route showcases the versatility of 1-bromo-6-chlorohexane in constructing molecules with ether linkages.
Q4: What analytical techniques are typically employed to study the reactions and products involving 1-bromo-6-chlorohexane?
A: Various analytical techniques are used to characterize 1-bromo-6-chlorohexane and its reaction products. These include cyclic voltammetry for studying electrochemical behavior [], gas chromatography for separating and identifying reaction products [, ], and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


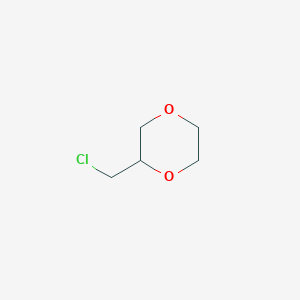


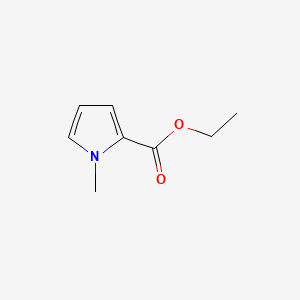
![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
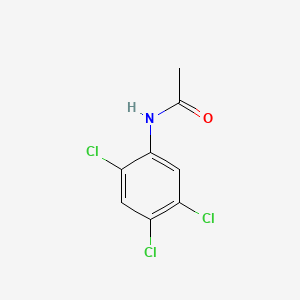

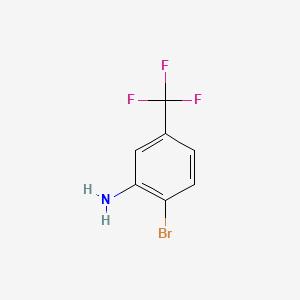
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)
